2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
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Overview
Description
2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is a synthetic compound with potential applications across a variety of scientific fields. This article dives into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide typically involves multiple steps. One standard approach starts with the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. The hydrazone is then cyclized in the presence of acetic anhydride to obtain the pyridazinone ring system. The resulting product is subsequently reacted with ethyl bromoacetate under basic conditions to introduce the ethoxy group, followed by nucleophilic substitution with 3-aminopropylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound can scale up the described synthetic routes while optimizing reaction conditions, solvent choices, and purification techniques to maximize yield and reduce costs. Standard techniques like recrystallization, column chromatography, and distillation are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The furan ring can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: : Hydrogenation can reduce the pyridazinone ring to the corresponding dihydropyridazine derivative.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.
Substitution Conditions: : Typically, strong bases like sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products Formed from These Reactions
Oxidation Products: : Furanyl ketones or carboxylic acids.
Reduction Products: : Dihydropyridazine derivatives.
Substitution Products: : Varied amide derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new chemical entities.
Biology
In biological research, 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide can be utilized to study enzyme interactions, given its potential binding capabilities to certain biomolecules.
Medicine
The compound may be explored for its pharmacological properties, potentially as a lead compound for drug development. Its interactions with various biological targets might offer therapeutic benefits.
Industry
Industrial applications could include its use as a specialty chemical in the manufacture of advanced materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action for 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide is not fully elucidated. it's hypothesized to interact with specific enzymes or receptors due to its structural features. It may inhibit or activate certain molecular pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: : A precursor in the synthesis process.
3-Aminopropylamine: : Another precursor.
Ethyl bromoacetate: : Used in similar synthetic routes for other compounds.
Highlighting Uniqueness
What sets 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide apart from its analogs is the unique combination of the furan ring and the pyridazinone structure, coupled with an ethoxy acetamide side chain. This unique structure grants it distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-21-11-14(19)16-8-4-9-18-15(20)7-6-12(17-18)13-5-3-10-22-13/h3,5-7,10H,2,4,8-9,11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURSSUHYOZWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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